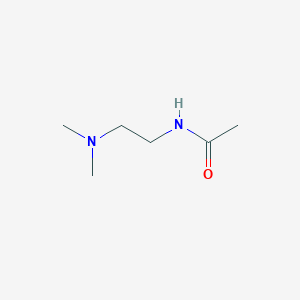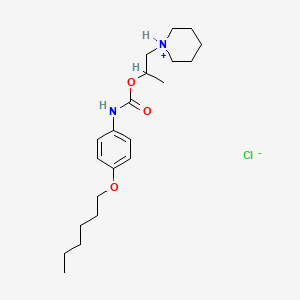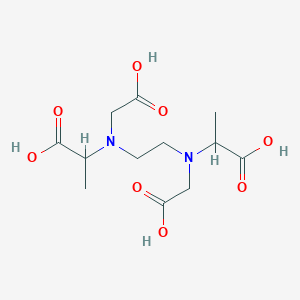
Acetamide, N-(2-(dimethylamino)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(2-(dimethylamino)ethyl)-, also known as N-[2-(dimethylamino)ethyl]acetamide, is an organic compound with the molecular formula C7H18ClN3O. This compound is characterized by the presence of a dimethylamino group attached to an ethyl chain, which is further connected to an acetamide group. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-(dimethylamino)ethyl)- can be achieved through several methods. One common approach involves the reaction of dimethylamine with acetic anhydride or acetic acid. The reaction typically proceeds as follows:
[ \text{CH}_3\text{CO}_2\text{H} \cdot \text{HN}(\text{CH}_3)_2 \rightarrow \text{H}_2\text{O} + \text{CH}_3\text{CON}(\text{CH}_3)_2 ]
In this reaction, dimethylamine reacts with acetic acid to form the desired product along with water as a byproduct .
Industrial Production Methods
Industrial production of Acetamide, N-(2-(dimethylamino)ethyl)- often involves the reaction of dimethylamine with methyl acetate. The separation and purification of the product are carried out by multistage distillation in rectification columns, yielding the compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-(2-(dimethylamino)ethyl)- undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where the dimethylamino group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Acids: Hydrolysis reactions typically require acidic conditions.
Bases: The compound is resistant to bases, making it stable under basic conditions.
Major Products Formed
Acetic Acid: Formed during hydrolysis reactions.
Dimethylamine: Another product of hydrolysis reactions.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(2-(dimethylamino)ethyl)- is utilized in various scientific research fields, including:
Wirkmechanismus
The mechanism of action of Acetamide, N-(2-(dimethylamino)ethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. Its dimethylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide: Used as a photoinitiator in polymer chemistry.
N-[2-(Dimethylamino)ethyl]acrylamide: Utilized in the synthesis of polymers and other materials.
Uniqueness
Acetamide, N-(2-(dimethylamino)ethyl)- is unique due to its specific chemical structure, which imparts distinct reactivity and stability. Its ability to undergo hydrolysis and substitution reactions, along with its applications in various scientific fields, sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
3197-11-3 |
|---|---|
Molekularformel |
C6H14N2O |
Molekulargewicht |
130.19 g/mol |
IUPAC-Name |
N-[2-(dimethylamino)ethyl]acetamide |
InChI |
InChI=1S/C6H14N2O/c1-6(9)7-4-5-8(2)3/h4-5H2,1-3H3,(H,7,9) |
InChI-Schlüssel |
FLGCKPIDGVTCSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















